2,2-Dimethyl-2H-chromene-6-carboxylic acid

Description

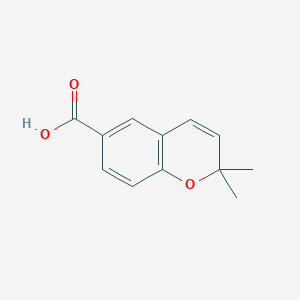

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylchromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-12(2)6-5-8-7-9(11(13)14)3-4-10(8)15-12/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXICIBPYBONRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415747 | |

| Record name | 2,2-Dimethyl-2H-chromene-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anofinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34818-56-9 | |

| Record name | Anofinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34818-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-2H-chromene-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2H-chromene-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anofinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 °C | |

| Record name | Anofinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Significance Within the Chromene Family

2,2-Dimethyl-2H-chromene-6-carboxylic acid is a naturally occurring compound that has been isolated from various sources, including plants and endophytic fungi. nih.govscielo.br Its significance arises from its defined chemical structure and its role as a representative of a class of bioactive molecules. Bio-guided fractionation of extracts from the leaves of plants like Piper mollicomum and Piper lhotzkyanum has led to the isolation of this compound along with other structurally related chromenes. scielo.brresearchgate.net Its presence alongside these derivatives allows for comparative studies on structure-activity relationships, particularly concerning antifungal properties. scielo.br

| Compound Name | Structural Difference from this compound | Observed Bioactivity |

|---|---|---|

| This compound | Reference Compound | Antifungal activity against Cladosporium cladosporioides and C. sphaerospermum |

| Methyl 2,2-dimethyl-2H-chromene-6-carboxylate | Carboxylic acid group is esterified (methyl ester) | Showed a decrease in fungitoxic activity compared to the carboxylic acid form |

| Methyl 8-hydroxy-2,2-dimethyl-2H-chromene-6-carboxylate | Esterified and has an additional hydroxyl group at the C-8 position | Showed an enhancement of antifungal potential compared to the non-hydroxylated ester |

Role As a Medicinal Pharmacophore and Foundational Structural Component in Bioactive Molecules

The chromene skeleton is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.net 2,2-Dimethyl-2H-chromene-6-carboxylic acid serves both as a bioactive molecule in its own right and as a crucial structural component or pharmacophore in the design of more complex therapeutic agents. nih.govnih.gov

The compound has been isolated from endophytic fungi, such as Saccharicola sp., and investigated for its potential biological activities. nih.govsci-hub.se Specifically, research has explored its role in the context of acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's disease research. nih.govsci-hub.se

Furthermore, the 2,2-dimethyl-2H-chromene moiety is a critical pharmacophore intentionally incorporated into novel synthetic molecules to confer biological activity. nih.gov It forms a key part of the structural backbone for C-terminal Hsp90 inhibitors, which are being developed as potential treatments for non-small cell lung cancer. nih.gov Its utility extends to its use as a chemical building block in the synthesis of other targeted inhibitors, demonstrating its foundational role in creating new bioactive molecules. nih.gov

| Molecule/Derivative Class | Target/Application | Role of the Chromene Moiety |

|---|---|---|

| This compound | Antifungal, Acetylcholinesterase (AChE) Inhibition nih.govscielo.brsci-hub.se | The entire molecule is the active compound. |

| NCT-50 (Novobiocin-deguelin analog) | Hsp90 C-terminal inhibition for Non-Small Cell Lung Cancer (NSCLC) nih.gov | Serves as a principal pharmacophore linked via an amide bond. nih.gov |

| ROCK2 Inhibitors | Inhibition of Rho-associated coiled-coil containing kinase 2 nih.gov | Used as a starting material (carboxylic acid) for coupling with other fragments to create the final inhibitor. nih.gov |

General Academic Research Focus and Interdisciplinary Importance

Broad Spectrum Biological Activities

Derivatives of the 2,2-dimethyl-2H-chromene nucleus are known for their broad-spectrum biological activities. researchgate.net These compounds have been investigated for various pharmacological properties, including their ability to combat oxidative stress, inflammation, and microbial infections, as well as their potential in cancer and viral therapies. orientjchem.org

The antioxidant properties of 2,2-dimethyl-2H-chromene derivatives have been a subject of considerable research. These compounds are recognized for their potential to act as free radical scavengers and inhibitors of oxidative stress. asianpubs.org

One study synthesized a series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and evaluated their antioxidant activities. nih.gov Another investigation into new derivatives of chalcones, chromenes, and stilbenoids identified a chromene derivative, 1-methyl-3-(2-amino-3-cyano-7-methoxychromene-4-yl)-pyridinium methanesulfate, as having pronounced antioxidant properties comparable to quercetin. mdpi.com The antioxidant activity of various 2H-chromen-2-one derivatives has been established across a set of assays, revealing moderate antiradical activity. researchgate.netresearchgate.net

Further research has explored the synthesis of azo heterocyclic derivatives from a chromene precursor, noting that these compounds exhibit increased antioxidant activity due to an increase in chromophores, which facilitates radical scavenging and hydroperoxide decomposition. raco.cat The antioxidant activity of two synthesized coumarins, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, was studied using DPPH, hydrogen peroxide, and nitric oxide radical methods, and they were compared with ascorbic acid. nih.gov

| Derivative Type | Antioxidant Activity Finding | Comparison |

| 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides | Possess antioxidant activities. | - |

| 1-methyl-3-(2-amino-3-cyano-7-methoxychromene-4-yl)-pyridinium methanesulfate | Pronounced antioxidant properties. | Comparable to quercetin. mdpi.com |

| Azo heterocyclic derivatives of chromene | Increased antioxidant activity. | - |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Demonstrated antioxidant activity. | Compared with ascorbic acid. nih.gov |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Demonstrated antioxidant activity. | Compared with ascorbic acid. nih.gov |

Chromene derivatives have been widely investigated for their anti-inflammatory potential. orientjchem.org Compounds with a chromene framework are known to exhibit anti-inflammatory activity. mdpi.com

A study on coumarin (B35378) derivatives, which contain the 2H-chromen-2-one structure, found that they possess anti-inflammatory activities. acs.org Specifically, certain coumarin derivatives inhibited carrageenan-induced hind paw edema and suppressed arthritis induced by Freund's adjuvant. acs.org Another study synthesized a series of coumarin-based analogs and evaluated their anti-inflammatory effects. One derivative, featuring a 3,4-dimethoxybenzylidene hydrazinyl moiety, demonstrated the most potent anti-inflammatory activity with an EC50 value of 5.32 μM. nih.govsemanticscholar.org This effect was attributed to the modulation of signaling pathways and the downregulation of pro-inflammatory cytokines. nih.govsemanticscholar.org

| Derivative Type | Anti-inflammatory Model | Key Finding |

| Coumarin Mannich bases | Carrageenan-induced hind paw edema | Inhibition of edema. acs.org |

| Coumarin Mannich bases | Freund's adjuvant-induced arthritis | Significant suppression of arthritis. acs.org |

| Coumarin with 3,4-dimethoxybenzylidene hydrazinyl moiety | LPS-induced macrophages | Potent anti-inflammatory activity (EC50 = 5.32 μM). nih.govsemanticscholar.org |

The antimicrobial and antibacterial activities of 2,2-dimethyl-2H-chromene derivatives are well-documented. researchgate.netorientjchem.org Natural and synthetic 2,2-dimethylpyranocoumarins have been studied for their in vitro antibacterial activity. nih.gov

In one study, the antibacterial activity of synthesized coumarin derivatives was evaluated against Staphylococcus aureus and Shigella flexneri. medwinpublishers.com Certain derivatives with secondary amines exhibited marked inhibitory activity against both gram-positive and gram-negative bacteria. medwinpublishers.com Another study synthesized a series of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivatives and screened them for in-vitro antibacterial activity. tandfonline.com Some of these compounds showed strong inhibition against Enterococcus faecalis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). tandfonline.com

Furthermore, research on pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp., has shed light on its antimicrobial properties, suggesting that metal sequestration is a primary mechanism of its antimicrobial activity. nih.gov

| Derivative | Bacterial Strain | Activity |

| 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy) acetamide (B32628) derivatives with secondary amines | Staphylococcus aureus, Shigella flexneri | Marked inhibitory activity. medwinpublishers.com |

| 6-Bromo-3-(2-hydrazinylthiazol-4-yl)-2H-chromen-2-one derivative | Enterococcus faecalis | Strong inhibition. tandfonline.com |

| A (2H-chromen-3-yl)thiazol-2-derivative | Pseudomonas aeruginosa | Strong activity. tandfonline.com |

Derivatives of 2,2-dimethyl-2H-chromene have shown significant promise as antifungal agents. nih.govresearchgate.net Several studies have focused on designing and synthesizing novel chromene derivatives to combat phytopathogenic fungi. researchgate.netnih.govresearchgate.net

In one such study, four series of novel 2,2-dimethyl-2H-chromene derivatives were synthesized and evaluated for their antifungal activities against nine phytopathogenic fungi. nih.govresearchgate.net Most of the synthesized compounds exhibited obvious antifungal activity. nih.govresearchgate.net Notably, one compound displayed more promising antifungal potency against several fungal strains than two commercially available fungicides, chlorothalonil (B1668833) and hymexazol (B17089). nih.govresearchgate.net Another study designed and synthesized forty 2H-chromene analogs, with some showing comparable or better inhibition activities than hymexazol against certain plant pathogenic fungi. nih.gov Specifically, one compound demonstrated a more promising fungicidal effect against Alternaria alternata and Botrytis cinerea than hymexazol. nih.gov

| Derivative Series | Fungal Strains | Key Finding | EC50 Values (μg/mL) |

| Novel 2,2-dimethyl-2H-chromene derivatives | Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, Alternaria alternata | Higher antifungal efficacy than chlorothalonil and hymexazol. nih.gov | 6.3, 7.7, 7.1, 7.5, 4.0 respectively. nih.gov |

| 2H-chromene analogs | Alternaria alternata, Botrytis cinerea | Significantly superior fungicidal effect compared to hymexazol. nih.gov | 9.9 and 9.4 respectively. nih.gov |

The antiviral properties of chromene derivatives have been explored against various viruses. orientjchem.org A synthetic study focused on an antiviral and antioxidative chromene derivative, highlighting the potential for synthesizing various analogs to evaluate their biological activity. jst.go.jp

Research has shown that many phytochemicals containing the chromene nucleus possess potent antiviral activity against both DNA and RNA viruses. mdpi.com For instance, 2H-chromene derivatives isolated from Arundina gramnifolia have been studied for their anti-tobacco mosaic virus activity. mdpi.com A series of 2,2-dimethyl-2H-chromene derivatives were rationally designed as antiphytovirals that inhibit the assembly of the potato virus Y (PVY) virion. nih.gov One of the designed phytovirucides was found to exert its antiviral properties by forming a stable H-bond with a specific serine residue of the PVY coat protein, thereby inhibiting the interaction between the coat protein and viral RNA. nih.gov

| Derivative Type | Virus | Mechanism of Action |

| Gramniphenols (2H-chromene) | Tobacco Mosaic Virus | Not specified. mdpi.com |

| Rationally designed 2,2-dimethyl-2H-chromene derivatives | Potato Virus Y (PVY) | Inhibits virion assembly by outcompeting virus capsid-RNA interactions. nih.gov |

The antitumor and anticancer potential of chromene derivatives is an active area of research. orientjchem.org These compounds have been shown to exhibit cytotoxic effects on various cancer cell lines. orientjchem.orgeurekaselect.com

A variety of (Z)-[(2H-chromen-3-yl)methylene]azolidinones bearing different scaffolds were designed and synthesized as potential anticancer agents. nih.gov Among these, a hydantoin (B18101) derivative with a 6-bromo-2-methyl-2H-chromene substructure showed a cytotoxicity profile comparable to the standard anticancer agent cisplatin. orientjchem.orgnih.gov Another study reported the synthesis of new heterocyclic derivatives comprising imidazothiadiazole, diaryl ketone, and chromen, which were evaluated for their in vitro anticancer activity.

Furthermore, 2H-chromene and 7H-furo-chromene derivatives have been shown to selectively inhibit tumor-associated human carbonic anhydrase isoforms IX and XII. unica.itnih.gov Research on novel 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives has demonstrated their potential in reducing the invasive behavior of fibrosarcoma cells, confirming their interest as potential new anti-cancer agents. researchgate.net One such derivative, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, was found to inhibit cancer cell invasion in vitro and tumor growth in vivo. nih.gov

| Derivative | Cancer Cell Line(s) | Key Finding | IC50 Values (µM) |

| Hydantoin derivative with a 6-bromo-2-methyl-2H-chromene substructure | A549, K562, MCF-7, MOLT-4 | Cytotoxicity comparable to cisplatin. orientjchem.org | 17.5, 10.6, 15.3, 24.8 respectively. orientjchem.org |

| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | Not specified | Inhibited tumor growth in vivo. nih.gov | - |

| 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative | HT-29 (human colon cancer) | Higher anticancer activity than doxorubicin. eurekaselect.com | - |

| Chromene derivative 5 | HepG-2 (liver cancer) | Higher anticancer activity than doxorubicin. eurekaselect.com | - |

Neuroprotective Potentials

Derivatives of the 2,2-dimethyl-2H-chromene structure have been investigated for their neuroprotective capabilities, particularly in the context of ischemic stroke. In one study, a series of compounds was synthesized based on a 2,2-dimethylbenzopyran and cinnamic acid scaffold. These compounds were evaluated for their ability to protect primary neurons from oxygen-glucose deprivation (OGD), an in vitro model for ischemic injury.

Several of the synthesized derivatives demonstrated significant neuroprotective effects. Notably, compound BN-07 was found to substantially improve the morphology of neurons and increase the cell survival rate of primary neurons subjected to OGD, showing superior efficacy compared to Edaravone, a clinically used drug for ischemic stroke. mdpi.com Further investigation revealed that the α,β-unsaturated double bond, a feature of the parent cinnamic acid structure, was not essential for the neuroprotective activity. A few derivative compounds lacking this double bond (BN-08 , BN-09 , BN-10 ) still maintained potent biological activity, increasing neuron survival rates to over 80%. mdpi.com These results suggest that the 2,2-dimethylbenzopyran moiety is a promising scaffold for the development of novel agents for the treatment of ischemic stroke. mdpi.com

Table 1: Neuroprotective Activity of Selected 2,2-Dimethylbenzopyran Derivatives Against Oxygen-Glucose Deprivation (OGD)

Antihypertensive and Anticoagulant Activities

Research into the cardiovascular effects of 2,2-dimethyl-2H-chromene derivatives has identified potential antihypertensive properties. A study focused on a series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which are reduced derivatives of the core chromene structure. These compounds were assessed for their ability to lower blood pressure in hypertensive rat models. nih.gov The findings indicated that these compounds act as direct vasodilators. nih.gov Optimal blood pressure-lowering activity was observed in derivatives that featured a strong electron-withdrawing group at the 6-position of the chromene ring, combined with a pyrrolidino or piperidino group at the 4-position. nih.gov The antihypertensive effects of the most active compounds were comparable to the established vasodilator hydralazine (B1673433) and the calcium channel blocker nifedipine. nih.gov

While the related class of compounds known as coumarins (which feature a carbonyl group at the 2-position, making them 2H-chromen-2-ones) are well-known for their anticoagulant effects as vitamin K antagonists, specific research on the anticoagulant activity of this compound and its direct derivatives is not extensively documented in the available literature. ekb.egsid.ir

Enzyme Inhibition Studies (e.g., dihydrofolate reductase, phosphodiesterase)

The 2H-chromene scaffold has been utilized in the design of inhibitors for various enzymes implicated in disease. A series of imino-2H-chromene derivatives were rationally designed and synthesized as potential multifunctional agents for Alzheimer's disease, targeting key enzymes in its pathology. nih.gov These compounds were evaluated for their ability to inhibit beta-secretase 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.gov

The results showed that compound 10c , which features a fluorobenzyl moiety, was the most potent BACE1 inhibitor with an IC50 value of 6.31 μM. nih.gov In the anticholinesterase assays, compound 10a , bearing a benzyl (B1604629) group, was the most effective inhibitor of BuChE, with an IC50 value of 3.3 μM. nih.gov Kinetic studies revealed that compound 10a acts as a mixed-type inhibitor of BuChE. nih.gov

In other research, a different class of chromene derivatives, alkoxylated 6H-benzo[c]chromen-6-ones (Urolithins), were investigated as potential inhibitors of phosphodiesterase II (PDE2). mdpi.comnih.gov One derivative, compound 1f , demonstrated an optimal inhibitory potential with an IC50 of 3.67 ± 0.47 μM. mdpi.com

No specific studies detailing the inhibition of dihydrofolate reductase by this compound or its derivatives were identified in the reviewed literature.

Table 2: Enzyme Inhibitory Activity of Selected 2H-Chromene Derivatives

Activity Against Helminths (e.g., S. obvelata)

Direct research on the efficacy of this compound and its derivatives against helminths such as Syphacia obvelata is limited. However, related chromene structures have been used as scaffolds in the synthesis of compounds with potential anthelmintic properties. For instance, 4-thiazolidinone (B1220212) derivatives, which are known to exhibit a range of biological activities including anthelmintic effects, have been synthesized using 6-hydroxy-4-methyl-2H-chromen-2-one as a starting material. mdpi.com While this establishes a chemical link, the anthelmintic activity is generally attributed to the thiazolidinone moiety, and further studies are needed to determine the contribution or potential of the chromene core in this context.

Efficacy in Neurological Diseases (e.g., Alzheimer's, Huntington's, Down syndrome)

The potential of 2H-chromene derivatives in the treatment of Alzheimer's disease has been a key area of investigation. As mentioned in section 3.1.9, imino-2H-chromene derivatives have been developed as multi-target agents that inhibit BACE1 and cholinesterases, enzymes central to Alzheimer's pathology. nih.gov Beyond enzyme inhibition, these derivatives were also assessed for their neuroprotective capabilities against amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease. Compound 11b , a phenylimino-2H-chromene derivative with a hydroxyethyl (B10761427) group, provided 32.3% protection to PC12 neuronal cells from Aβ-induced damage at a concentration of 25 μM. nih.gov

Furthermore, hybrid molecules combining the chromene scaffold with tacrine, an established acetylcholinesterase inhibitor, have been designed to create multi-target-directed ligands for Alzheimer's treatment. acs.org These tacrine-chromene hybrids aim to inhibit both acetylcholinesterase and butyrylcholinesterase while also potentially inhibiting Aβ aggregation and acting as antioxidants. acs.org

There is currently no specific research available in the reviewed literature regarding the efficacy of this compound or its derivatives in the context of Huntington's disease or Down syndrome.

Antitrypanocidal Activity

Natural and semi-synthetic chromenes have been evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In a screening of compounds, this compound was among the natural benzopyrans tested in vitro against the epimastigote forms of the parasite. nih.govontosight.ai

The study revealed that chromenes exhibit significant dose-dependent antitrypanocidal effects. nih.gov The activity was found to be influenced by the substituents on the aromatic ring, with electron-donating groups generally enhancing potency. While this compound itself was part of the study, the most active compound identified was a more complex derivative, [(2S)-methyl-2-methyl-8-(3''-methylbut-2''-enyl)-2-(4'-methylpent-3'-enyl)-2H-chromene-6-carboxylate], which demonstrated an IC50 of 2.82 μM. This potency was nearly four times greater than that of the positive control drug, benznidazole. ontosight.ai These findings highlight the potential of the chromene scaffold in developing new drugs for the treatment of Chagas disease. nih.govontosight.ai

Antimycobacterial Activity

The 2H-chromene scaffold has been incorporated into novel hybrid molecules to assess their antimycobacterial potential. A study reported the synthesis of new acylhydrazone derivatives based on a 2H-chromene structure and their subsequent in vitro evaluation against Mycobacterium tuberculosis H37Rv. The activity of these compounds was compared to first-line antituberculosis drugs, isoniazid (B1672263) and ethambutol.

Several of the 2H-chromene-based acylhydrazones demonstrated potent antimycobacterial activity at the submicromolar level. The most active compounds were 7m (MIC 0.13 μM), 7o (MIC 0.15 μM), and 7k (MIC 0.17 μM). mdpi.com Importantly, these highly active compounds also showed remarkably low cytotoxicity in the human embryonic kidney cell line HEK-293T, indicating a favorable selectivity profile. mdpi.comresearchgate.net The results allowed for the establishment of a structure-activity relationship for this class of compounds, suggesting they are promising candidates for further development as novel antituberculosis agents. mdpi.com

Table 3: Antimycobacterial Activity of Lead 2H-Chromene Acylhydrazones

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-3-(2,2-Dimethyl-2H-chromen-6-yl)acrylic acid |

| BN-07 |

| BN-08 |

| BN-09 |

| BN-10 |

| Edaravone |

| trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols |

| Hydralazine |

| Nifedipine |

| Imino-2H-chromene |

| Alkoxylated 6H-benzo[c]chromen-6-one (Urolithins) |

| 4-Thiazolidinone |

| 6-hydroxy-4-methyl-2H-chromen-2-one |

| Phenylimino-2H-chromene |

| Tacrine |

| [(2S)-methyl-2-methyl-8-(3''-methylbut-2''-enyl)-2-(4'-methylpent-3'-enyl)-2H-chromene-6-carboxylate] |

| Benznidazole |

| 2H-chromene based acylhydrazones |

| Isoniazid |

Molecular Mechanisms of Action and Biological Targets

The therapeutic potential of 2,2-dimethyl-2H-chromene derivatives stems from their ability to interact with various cellular targets and pathways, leading to effects such as cancer cell death and inhibition of tumor growth.

A primary mechanism for the anti-cancer activity of chromene derivatives is the induction of apoptosis, or programmed cell death. core.ac.uk A key target in this process is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. nih.gov Anti-apoptotic members of this family, like Bcl-2 itself, are often overexpressed in cancer cells, allowing them to evade cell death and continue to proliferate. nih.govplos.org

Certain novel 2-amino-chromene-3-carbonitrile derivatives have been specifically designed to target Bcl-2. core.ac.ukplos.org Research on acute myeloid leukemia (AML) cell lines demonstrated that a specific derivative, compound 4g, effectively induced both early and late-stage apoptosis. core.ac.uk Mechanistic studies revealed that treatment with this compound led to a decrease in the cellular levels of the Bcl-2 protein. core.ac.ukplos.org In-silico molecular docking analysis suggests that these chromene derivatives can bind to a surface pocket of Bcl-2, disrupting its function of sequestering pro-apoptotic proteins like Bax and thereby triggering the apoptotic cascade. core.ac.ukplos.org This targeted inhibition of Bcl-2 represents a promising strategy in cancer therapeutics. core.ac.uk

Table 1: Effect of Chromene Derivative 4g on Bcl-2 and Apoptosis in AML Cell Lines

| Cell Line | Treatment | Observation | Reference |

|---|---|---|---|

| HL-60, MOLM13, MOLM14, MV4-11 | Compound 4g (5 µM) | Decreased cellular levels of Bcl-2 protein. | core.ac.ukplos.org |

The induction of apoptosis by chromene derivatives is frequently linked with their ability to modulate the cell cycle. plos.org The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can halt the growth of cancer cells and trigger cell death. mdpi.com

Studies on the same 2-amino-chromene-3-carbonitrile derivative (compound 4g) that targets Bcl-2 also found that it causes cell cycle arrest. plos.org In AML cells treated with the compound, there was a notable increase in the proportion of cells in the G2/M and sub-G1 phases. plos.org The accumulation of cells in the G2/M phase indicates a halt in the cell division process before mitosis, while an increase in the sub-G1 population is a hallmark of apoptotic cells with fragmented DNA. plos.org This demonstrates that the compound's anti-proliferative effects are mediated through a combination of halting cell division and actively inducing cell death. plos.orgnih.gov

Kinases are enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and survival. ed.ac.uk Dysregulation of kinase activity is a common feature of many cancers, making them a major target for drug development. ed.ac.uk The chromene scaffold has been explored for its potential in designing kinase inhibitors.

While research specifically detailing the inhibition of Src kinases by this compound is specific, related heterocyclic compounds have been developed as potent kinase inhibitors. nih.gov For example, TG100435 is a novel compound identified as a multi-targeted inhibitor of the Src family of kinases. nih.gov The development of such molecules indicates that the structural features of chromenes and related compounds are amenable to binding the active sites of kinases, suggesting a potential mechanism of action for certain derivatives.

Many chromene derivatives exhibit antioxidant properties by acting as free radical scavengers. amrita.edumdpi.com Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids. mdpi.com

The antioxidant activity of phenolic compounds, including many chromenes, is primarily based on their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.govsemanticscholar.org This process is often described by two main mechanisms:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to the free radical, quenching it and forming a more stable antioxidant radical. mdpi.com

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, which is often followed by proton transfer. mdpi.com

The structure of the chromene nucleus, particularly the presence and position of hydroxyl (-OH) groups on the aromatic ring, is crucial for this activity. nih.gov These groups can readily donate a hydrogen atom, and the resulting radical is stabilized by resonance across the ring system, making the compound an effective scavenger. semanticscholar.org

A sophisticated anti-cancer strategy involves targeting the blood vessels that supply tumors, rather than the cancer cells themselves. nih.gov A class of drugs known as vascular disrupting agents (VDAs) works by causing a rapid and selective collapse of established tumor vasculature, leading to extensive tumor necrosis. mdpi.com

Many small-molecule VDAs are microtubule-binding agents. nih.gov Microtubules are essential components of the cellular cytoskeleton, and their dynamic instability is vital for maintaining cell shape and function. nih.gov In endothelial cells lining the tumor blood vessels, these VDAs disrupt microtubule dynamics. nih.gov This interference causes the endothelial cells to change shape and retract, leading to increased vascular permeability and ultimately the occlusion of the blood vessel. mdpi.comnih.gov This shuts down blood flow to the tumor core, starving it of oxygen and nutrients. nih.gov Natural products with these properties, such as combretastatins, share structural motifs with some chromene derivatives, suggesting this as a possible mechanism of action for certain compounds within this class. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic properties of a lead compound. By systematically modifying the chemical structure of the 2,2-dimethyl-2H-chromene core, researchers can identify which functional groups are responsible for its biological effects and enhance its potency and selectivity. nih.govnih.gov

For example, in a series of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides designed as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, SAR studies revealed that modifications to the arylsulfonamide portion significantly impacted activity. nih.gov This allows for the systematic diversification and optimization of the lead compound. nih.gov

In another study focusing on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives (a structure related to chromenes), SAR analysis provided key insights for developing anti-invasive agents. nih.gov It was determined that an aryl ester at the 3-position of the ring was preferable to a thioester or an amide for potent biological activity. nih.gov Furthermore, the study showed that the acetoxymethyl group at the 6-position could be successfully replaced with an acetamidomethyl substituent without a loss of potency. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Chromene and Coumarin Derivatives

| Compound Series | Position of Modification | Favorable Substituent for Activity | Biological Effect | Reference |

|---|---|---|---|---|

| N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides | Arylsulfonamide moiety | Varies depending on desired lipophilicity and target interaction | Inhibition of HIF-1 transcriptional activity | nih.gov |

| 6-substituted coumarin-3-carboxylic acids | Position 3 | Aryl ester function | Anti-invasive activity | nih.gov |

Influence of Functional Groups on Biological Activity

The biological activity of derivatives based on the 2,2-dimethyl-2H-chromene core is highly dependent on the nature and position of various functional groups. The core structure itself is often preserved as a privileged motif, while modifications are made to other parts of the molecule to investigate and optimize pharmacological properties. nih.govemory.edu

In the development of inhibitors for the hypoxia-inducible factor-1 (HIF-1) pathway, a key target in cancer therapy, the 2,2-dimethyl-2H-chromene motif was kept constant while the arylsulfonamide portion of the lead compound was diversified. nih.gov This systematic modification allowed researchers to probe the structure-activity relationships. For instance, analogs were synthesized with variations in the amine and sulfonyl groups attached to the core, leading to differing levels of HIF-1 transcriptional activity inhibition. nih.gov

Similarly, in the search for novel agricultural antifungal agents, four series of 2,2-dimethyl-2H-chromene derivatives were designed and synthesized. nih.gov Studies on these compounds revealed that specific substitutions were critical for their efficacy against various phytopathogenic fungi. One particular derivative, compound 4j from the study, which featured specific substitutions, demonstrated more promising antifungal potency against five different fungal strains than commercially available fungicides. nih.gov

Research into neuroprotective agents also highlights the importance of functional group modifications. A series of compounds combining the 2,2-dimethylbenzopyran group with cinnamic acid moieties was synthesized. rsc.org The neuroprotective activity was evaluated, and it was found that transforming a cinnamamide (B152044) to a phenylacrylamide and incorporating substituents at the amide position led to the most active compounds. rsc.org This indicates that the amide linkage and its substituents play a crucial role in the neuroprotective effects of these chromene derivatives.

The table below summarizes the influence of functional group modifications on the biological activity of 2,2-Dimethyl-2H-chromene derivatives based on selected studies.

| Core Structure | Modified Functional Groups | Biological Activity Investigated | Key Finding |

| 2,2-Dimethyl-2H-chromene | Arylsulfonamide group | HIF-1 Pathway Inhibition | Diversification of the arylsulfonamide group significantly impacted the inhibition of HIF-1 transcriptional activity. nih.gov |

| 2,2-Dimethyl-2H-chromene | Various substitutions (undisclosed in abstract) | Antifungal | Specific substitutions led to a compound (4j ) with higher potency against five fungal strains than commercial fungicides. nih.gov |

| 2,2-Dimethylbenzopyran | Cinnamic acid and Phenylacrylamide moieties | Neuroprotection | The transformation of a cinnamamide to a phenylacrylamide and substitution at the amide position resulted in the most active neuroprotective compounds. rsc.org |

Bioisostere Design for Enhanced Biological Potency

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize drug properties by substituting one functional group with another that has similar physicochemical characteristics. nih.govdrughunter.comchem-space.com This approach can enhance potency, improve pharmacokinetic profiles, and reduce toxicity. drughunter.com The concept has been applied to the development of 2,2-dimethyl-2H-chromene derivatives to improve their therapeutic potential.

In the design of neuroprotective agents, bioisosterism was a key strategy. rsc.org Starting from a lead compound, 2,2-dimethyl-2H-chromen-6-amine, researchers utilized molecular hybridization, bioisosteric replacements, and functional group reversal strategies to create a novel series of derivatives. rsc.org These modifications, which included replacing certain groups with their bioisosteres, led to compounds with improved neuroprotective effects in an oxygen-glucose deprivation model. rsc.org

While direct bioisosteric replacement of the carboxylic acid on the this compound parent compound is not extensively detailed in the provided context, the principles are well-established for carboxylic acids in drug design. Carboxylic acid bioisosteres are frequently employed to overcome issues like poor membrane permeability and metabolic instability. nih.govucc.ie Common bioisosteres for the carboxylic acid group include tetrazoles, acyl sulfonamides, hydroxamic acids, and highly fluorinated alcohols. nih.govchem-space.com For example, replacing a carboxylic acid with a tetrazole ring led to a 10-fold increase in potency in the angiotensin II type 1 (AT1) receptor antagonist losartan. drughunter.com The application of such strategies to the this compound scaffold represents a promising avenue for developing analogs with enhanced biological potency.

The table below illustrates examples of common carboxylic acid bioisosteres that could be applied in the design of this compound derivatives.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement | Potential Effect |

| Carboxylic Acid (-COOH) | Tetrazole | Mimics the acidic properties and spatial arrangement of the carboxylate group. nih.govdrughunter.com | Improved metabolic stability, oral bioavailability, and potency. drughunter.com |

| Carboxylic Acid (-COOH) | 2,2,2-Trifluoroethan-1-ol | Acts as a weakly acidic, nonplanar bioisostere. nih.gov | Can retain binding affinity while improving pharmacokinetic properties like brain penetration. nih.gov |

| Carboxylic Acid (-COOH) | Squaramide | Can mimic the α-amino acid moiety. nih.gov | Potential to act as a bioisostere for the carboxylic acid and phosphate (B84403) groups. nih.gov |

| Amide Linkage | 1,2,3-Triazole | Acts as a surrogate for the amide or ester bond. ucc.ie | Can provide enhanced metabolic stability. drughunter.comucc.ie |

Inactivity Profiles in Specific Assays (e.g., cytotoxicity of 2,2-dimethylchromene-6-carboxylic acid)

While many derivatives of the 2,2-dimethyl-2H-chromene scaffold exhibit potent biological activities, it is equally important to document their inactivity in certain assays, particularly regarding cytotoxicity against normal cells, as this can indicate a favorable therapeutic window.

In a study focused on developing novel 2,2-dimethyl-2H-chromene derivatives as potential agricultural fungicides, the synthesized compounds underwent cytotoxicity evaluation. nih.gov The results from cell experiments suggested that the target compounds had low cytotoxicity against PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. nih.gov This low cytotoxicity is a desirable characteristic, especially for compounds intended for agricultural use where environmental and off-target effects are a concern. nih.gov

The table below summarizes the reported inactivity or low activity profiles for chromene-related compounds in cytotoxicity assays.

| Compound Class | Assay Type | Cell Line(s) | Observed Outcome |

| Novel 2,2-dimethyl-2H-chromene derivatives | Cytotoxicity | PC12 (rat adrenal medulla) | The target compounds exhibited low cytotoxicity. nih.gov |

| Octahydroepoxyisoindole analogues of norcantharidin | Cytotoxicity | HT29, MCF-7, A2780, H460, A431, Du145, BE2-C, SJ-G2, U87, MIA, SMA | Analogues showed no notable cytotoxicity against the 11 cell lines examined. nih.gov |

Natural Occurrence and Biosynthetic Investigations

Isolation from Natural Sources

While 2,2-Dimethyl-2H-chromene-6-carboxylic acid itself is primarily available through chemical synthesis, a diverse array of structurally related chromene derivatives has been isolated from various natural sources, including plants and fungi. These natural analogs underscore the significance of the chromene core in biological systems.

Plant-Derived Chromenes (e.g., Piper aduncum, Brazilian propolis)

Research into the chemical constituents of the plant Piper aduncum has led to the isolation of several chromene derivatives. Notably, a study identified 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid , a compound closely related to the subject of this article, differing by the presence of a prenyl group at the C-8 position.

Brazilian propolis, a resinous mixture produced by honeybees from plant exudates, is another rich source of bioactive compounds, including prenylated phenylpropanoids and flavonoids. nih.gov Its composition is heavily influenced by the local flora, particularly Baccharis dracunculifolia. nih.gov Chemical analyses of Brazilian propolis have identified various chromene and chromane (B1220400) derivatives. Among them is 2,2-dimethyl-8-prenylchromene-6-propenoic acid , which features the core 2,2-dimethylchromene structure. scispace.com Another analysis of Brazilian green propolis also identified a related compound, 3-hydroxy-2,2-dimethyl-8-prenylchromane-6-propenoic acid . mdpi.com

Fungal Metabolites (e.g., Isaria felina)

The fungal kingdom is a prolific source of complex secondary metabolites. The marine-derived fungus Isaria felina (also known as Beauveria felina) has been shown to produce a series of highly oxygenated chromene derivatives known as oxirapentyns. nih.govacs.orgresearchgate.netmdpi.com These compounds, such as oxirapentyns B, C, and F-K, are characterized by a complex polyketide side chain attached to a chromene core, demonstrating the biosynthetic versatility of fungi in modifying the basic chromene scaffold. nih.govacs.orgresearchgate.net

| Compound Name | Natural Source | Type of Organism |

| 2,2-Dimethyl-8-prenyl-2H-chromene-6-carboxylic acid | Piper aduncum | Plant |

| 2,2-dimethyl-8-prenylchromene-6-propenoic acid | Brazilian Propolis | Animal Product (from Plants) |

| 3-hydroxy-2,2-dimethyl-8-prenylchromane-6-propenoic acid | Brazilian Green Propolis | Animal Product (from Plants) mdpi.com |

| Oxirapentyns (e.g., B, C, F-K) | Isaria felina (KMM 4639) | Fungus nih.govresearchgate.net |

Classification of Natural Chromene Scaffolds

The term "chromene" refers to a benzopyran structure. Depending on the position of the double bond in the pyran ring and the presence of a carbonyl group, natural chromene scaffolds can be categorized into four main types. frontiersin.orgnih.gov This structural diversity gives rise to a wide range of chemical properties and biological activities.

2H-Chromene : This scaffold is characterized by a double bond between C3 and C4 of the pyran ring. The 2,2-dimethyl substitution is common in this class.

4H-Chromene : In this isomer, the double bond is located between C2 and C3. The carbon at position 4 is sp³ hybridized. nih.gov

2H-Chromen-2-one (Coumarin) : These compounds, commonly known as coumarins, possess a carbonyl group at the C2 position and a double bond between C3 and C4. They are widespread in the plant kingdom.

4H-Chromen-4-one (Chromone) : This scaffold features a carbonyl group at the C4 position and a double bond between C2 and C3. Flavonoids are a major class of compounds that contain the chromone (B188151) core.

| Scaffold Name | Common Name | Key Structural Features |

| 2H-Chromene | Benzopyran | Benzene ring fused to a dihydropyran ring with a C3-C4 double bond. |

| 4H-Chromene | Benzopyran Isomer | Benzene ring fused to a dihydropyran ring with a C2-C3 double bond. nih.gov |

| 2H-Chromen-2-one | Coumarin (B35378) | 2H-chromene scaffold with a carbonyl group at the C2 position. |

| 4H-Chromen-4-one | Chromone | 4H-chromene scaffold with a carbonyl group at the C4 position. |

Biosynthetic Pathway Elucidation: Current State and Future Directions

The biosynthesis of the 2,2-dimethyl-2H-chromene ring system is a subject of ongoing investigation. The generally accepted pathway involves the prenylation of a phenolic precursor.

Current State: The formation of the 2,2-dimethylpyran ring fused to an aromatic system is typically initiated by the reaction of a phenolic compound with dimethylallyl pyrophosphate (DMAPP), an isoprenoid building block derived from the mevalonate (B85504) or MEP/DOXP pathway. This reaction is catalyzed by a prenyltransferase enzyme. The initial step is an electrophilic substitution where the prenyl group attaches to the aromatic ring, usually ortho to a hydroxyl group. Subsequent cyclization, involving the phenolic hydroxyl group attacking the double bond of the prenyl side chain, forms the heterocyclic pyran ring.

For this compound, the likely precursor would be p-hydroxybenzoic acid. The biosynthesis would proceed through the prenylation of p-hydroxybenzoic acid, followed by intramolecular cyclization to form the 2,2-dimethyl-2H-chromene ring.

Future Directions: While this general pathway is understood, the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound and its natural derivatives are not fully elucidated. Future research will likely focus on:

Enzyme Discovery : Identifying and characterizing the specific prenyltransferases responsible for the regiospecific addition of the DMAPP moiety to phenolic acids.

Genomic Analysis : Mining the genomes of organisms like Piper species and Isaria felina to identify gene clusters responsible for chromene biosynthesis.

Metabolic Engineering : Utilizing synthetic biology approaches to reconstruct the biosynthetic pathway in microbial hosts, which could enable sustainable production of these compounds and the creation of novel derivatives.

A deeper understanding of the biosynthetic pathways will not only clarify how these molecules are produced in nature but also open avenues for their biotechnological production.

Interdisciplinary Research and Future Perspectives

Integration of Synthetic Chemistry and Biological Studies

The synergy between synthetic chemistry and biological studies has been pivotal in unlocking the potential of 2,2-Dimethyl-2H-chromene-6-carboxylic acid derivatives. Synthetic chemists are increasingly focused on creating libraries of these compounds with diverse functionalities, which are then evaluated by biologists to establish structure-activity relationships (SAR). This iterative process of design, synthesis, and biological testing accelerates the discovery of new therapeutic leads.

For instance, novel series of 2,2-dimethylbenzopyran derivatives have been synthesized and subsequently evaluated for their neuroprotective activities in an oxygen-glucose deprivation model. These studies have demonstrated that strategic chemical modifications, such as the introduction of cinnamic acid groups, can significantly enhance the neuroprotective effects of the parent compound. Similarly, the synthesis of various 2,2-dimethyl-2H-chromene derivatives has led to the discovery of compounds with potent antifungal activity against several phytopathogenic fungi. In one study, a synthesized derivative, compound 4j , exhibited higher antifungal efficacy against five different fungal strains compared to commercially available fungicides. nih.gov

The exploration of chromene derivatives as anticancer agents further highlights this interdisciplinary collaboration. Synthetic strategies have been developed to create chromene-based compounds that are then tested against various cancer cell lines. orientjchem.org Research has shown that certain 4H-chromene derivatives can selectively target and kill multi-drug resistant cancer cells, a significant challenge in oncology. nih.gov This targeted approach, informed by both chemical synthesis and biological screening, is crucial for developing more effective cancer therapies. mdpi.com

Advances in Drug Discovery and Therapeutic Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to significant advances in drug discovery and the development of new therapeutic agents for a range of diseases.

One notable area of development is in the field of oncology. Chromene derivatives have been investigated for their potential to inhibit key cellular processes involved in cancer progression. For example, some derivatives have been shown to act as inhibitors of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), a promising target for overcoming multi-drug resistance in cancer. nih.gov Furthermore, the structural framework of chromenes has been utilized to design inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), an enzyme implicated in various diseases. Specifically, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a chroman derivative, has been identified as a potent and isoform-selective ROCK2 inhibitor. nih.gov

The therapeutic potential of chromene derivatives extends beyond cancer. As previously mentioned, derivatives of 2,2-dimethylbenzopyran have shown promise as neuroprotective agents for the treatment of ischemic stroke. The research in this area focuses on synthesizing compounds that can protect neurons from damage caused by lack of oxygen and glucose. The development of these compounds is a critical step towards finding new treatments for stroke and other neurodegenerative diseases.

The following table summarizes the biological activities of selected chromene derivatives, showcasing the therapeutic potential of this class of compounds.

| Compound Class | Biological Activity | Therapeutic Area |

| 2,2-Dimethylbenzopyran derivatives | Neuroprotection | Ischemic Stroke |

| 4H-Chromene derivatives | Anticancer (effective against multi-drug resistant cells) | Oncology |

| (S)-6-methoxy-chroman-3-carboxylic acid derivatives | ROCK2 Inhibition | Various (including cardiovascular and neurological disorders) |

| 2,2-dimethyl-2H-chromene derivatives | Antifungal | Agriculture/Infectious Diseases |

Development of New Synthetic Pathways for Complex Organic Molecules

The growing interest in the biological activities of this compound and its analogs has driven innovation in synthetic organic chemistry. Researchers are continuously seeking more efficient, selective, and sustainable methods to construct the chromene core and introduce chemical diversity.

Several catalytic methodologies have been developed for the synthesis of 2H-chromenes. These include methods utilizing transition metals, as well as metal-free Brønsted and Lewis acid/base catalysis. For example, ytterbium triflate has been used as a catalyst in a two-step synthesis of 2,2-dimethyl-2H-chromenes from salicylaldehydes and 2-methyl propene. msu.edu Such catalytic approaches often offer milder reaction conditions and improved yields compared to traditional methods.

Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient preparation of chromene derivatives. This technology can significantly reduce reaction times and improve yields. For instance, microwave-assisted Perkin rearrangement reactions have been successfully employed to prepare benzofuran-2-carboxylic acids from 3-bromocoumarins in high yields and with short reaction times. While not a direct synthesis of the target compound, this demonstrates the utility of microwave technology in the synthesis of related heterocyclic systems.

Furthermore, multi-component reactions (MCRs) are gaining prominence for the synthesis of complex chromene derivatives in a single step. Green synthesis protocols, such as the use of pyridine-2-carboxylic acid as a catalyst in a water-ethanol solvent system, are being explored to develop more environmentally friendly synthetic routes to 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.org These advancements in synthetic methodology are crucial for the efficient production of diverse chromene libraries for biological screening and the development of complex, biologically active molecules.

Emerging Research Directions and Challenges

The field of chromene research is dynamic, with several emerging directions and ongoing challenges that are shaping future investigations. A significant trend is the move towards more sustainable and environmentally friendly synthetic methods, often referred to as "green chemistry." rsc.org This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. benthamscience.com The development of one-pot and multi-component reactions that minimize waste and improve atom economy is a key focus in this area. uobaghdad.edu.iq

In the realm of drug discovery, a major challenge is to design chromene derivatives with high target specificity to minimize off-target effects. The development of isoform-selective inhibitors, such as those targeting ROCK2 over ROCK1, is a promising strategy to enhance therapeutic efficacy and reduce potential side effects. nih.gov Overcoming multi-drug resistance in cancer remains a critical challenge, and chromene-based compounds that can circumvent these resistance mechanisms are an active area of research. nih.govresearchgate.net

Future research will likely focus on a deeper understanding of the molecular mechanisms of action of bioactive chromene derivatives. This will involve the use of advanced techniques in chemical biology and proteomics to identify their cellular targets and signaling pathways. Furthermore, the application of computational modeling and machine learning is expected to play an increasingly important role in the rational design of new chromene-based compounds with desired biological activities. The continued collaboration between synthetic chemists, biologists, and pharmacologists will be essential to fully realize the therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the challenges in quantifying this compound in complex biological matrices?

- Methodological Answer :

- Sample prep : Solid-phase extraction (C18 columns) to remove proteins/lipids.

- Detection : LC-MS/MS with MRM transitions (m/z 218→173 for quantification; 218→145 for confirmation).

- Matrix effects : Use deuterated internal standards (e.g., D₄-2,2-dimethyl chromene) to correct for ion suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.